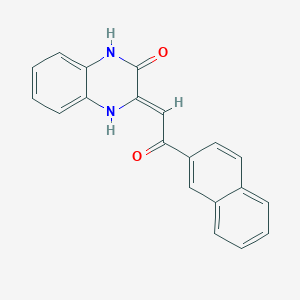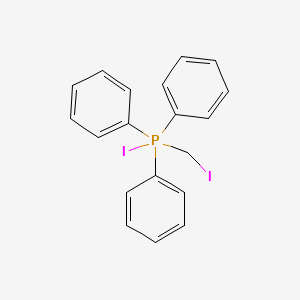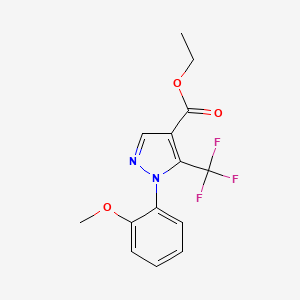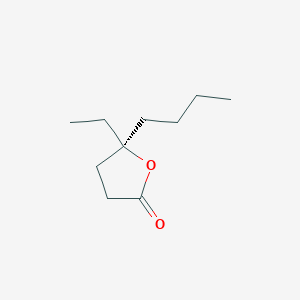
(3Z)-3-(2-naphthalen-2-yl-2-oxoethylidene)-1,4-dihydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “(3Z)-3-(2-naphthalen-2-yl-2-oxoethylidene)-1,4-dihydroquinoxalin-2-one” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (3Z)-3-(2-naphthalen-2-yl-2-oxoethylidene)-1,4-dihydroquinoxalin-2-one involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact details of these methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
(3Z)-3-(2-naphthalen-2-yl-2-oxoethylidene)-1,4-dihydroquinoxalin-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pressures to optimize the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.
科学的研究の応用
(3Z)-3-(2-naphthalen-2-yl-2-oxoethylidene)-1,4-dihydroquinoxalin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Employed in biochemical assays to investigate its effects on biological systems.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of (3Z)-3-(2-naphthalen-2-yl-2-oxoethylidene)-1,4-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds to (3Z)-3-(2-naphthalen-2-yl-2-oxoethylidene)-1,4-dihydroquinoxalin-2-one include other indole derivatives and related chemical entities. These compounds may share structural similarities but can differ in their chemical properties and biological activities.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of chemical properties, which makes it particularly useful in certain scientific research applications. Its specific reactivity and interaction with molecular targets can provide insights that are not possible with other compounds .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool for studying chemical reactions, biological processes, and potential therapeutic effects.
特性
IUPAC Name |
(3Z)-3-(2-naphthalen-2-yl-2-oxoethylidene)-1,4-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-19(15-10-9-13-5-1-2-6-14(13)11-15)12-18-20(24)22-17-8-4-3-7-16(17)21-18/h1-12,21H,(H,22,24)/b18-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHCSHHVKKVLGE-PDGQHHTCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=C3C(=O)NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C\3/C(=O)NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B7780820.png)
![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B7780828.png)
![4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclohexyl]-benzamide](/img/structure/B7780833.png)
![4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cycloheptyl]benzamide](/img/structure/B7780837.png)


